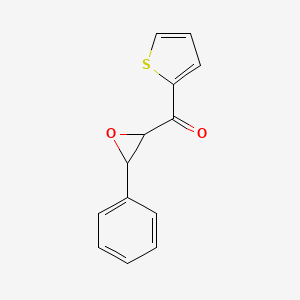
2-Phenyl-3-(thiophene-2-carbonyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-(thiophene-2-carbonyl)oxirane is an organic compound that features both an oxirane (epoxide) ring and a thiophene ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(thiophene-2-carbonyl)oxirane typically involves the reaction of thiophene-2-carboxylic acid with phenylacetaldehyde in the presence of a suitable oxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-3-(thiophene-2-carbonyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives .
Applications De Recherche Scientifique
2-Phenyl-3-(thiophene-2-carbonyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and other materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Phenyl-3-(thiophene-2-carbonyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The thiophene ring can participate in π-π interactions and other aromatic interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-3-(furan-2-carbonyl)oxirane: Similar structure but with a furan ring instead of a thiophene ring.
2-Phenyl-3-(pyrrole-2-carbonyl)oxirane: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
2-Phenyl-3-(thiophene-2-carbonyl)oxirane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyrrole rings. The sulfur atom in the thiophene ring can participate in additional interactions, making this compound particularly interesting for various applications .
Propriétés
Formule moléculaire |
C13H10O2S |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
(3-phenyloxiran-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H10O2S/c14-11(10-7-4-8-16-10)13-12(15-13)9-5-2-1-3-6-9/h1-8,12-13H |
Clé InChI |
MHMVFBXEHDEXIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


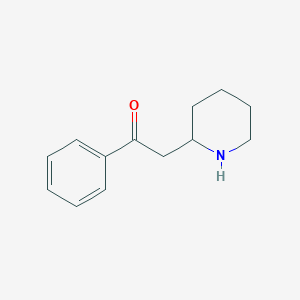
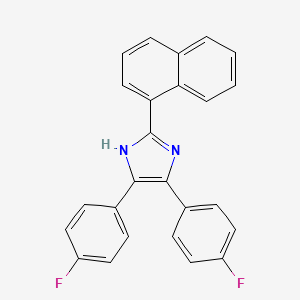
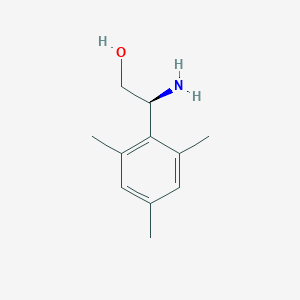
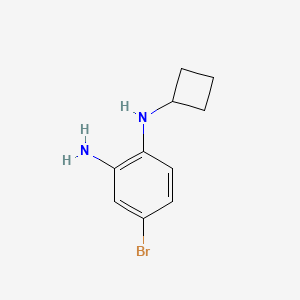

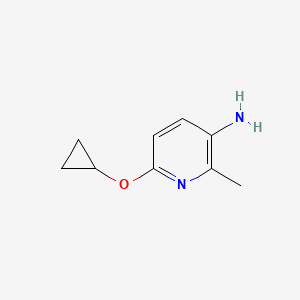
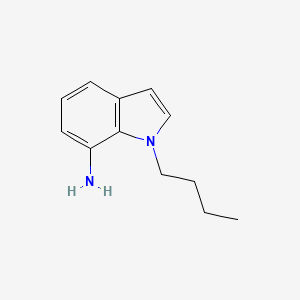
![4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B15240079.png)
![1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15240093.png)




